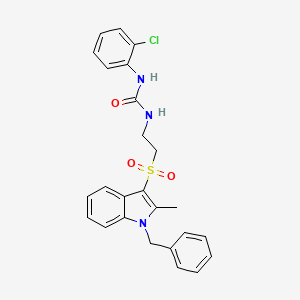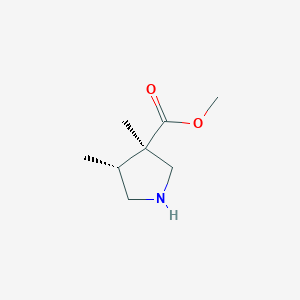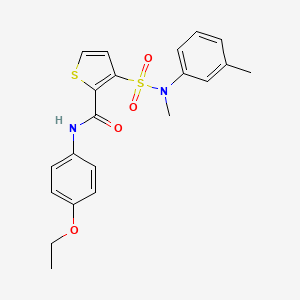
6-Ethylchroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethylchroman-4-one is a heterobicyclic compound . It is an important and interesting compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . The empirical formula of this compound is C11H12O2 and it has a molecular weight of 176.21 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a fusion of a benzene nucleus (ring A) with dihydropyran (ring B). This structure relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .
Physical And Chemical Properties Analysis
This compound is a solid compound . Its empirical formula is C11H12O2 and it has a molecular weight of 176.21 .
Aplicaciones Científicas De Investigación
Synthesis of Chromone Derivatives
Chromone and its derivatives, such as 6-Ethylchroman-4-one, are recognized for their chemical versatility and potential in drug discovery. Fernandes et al. (2016) described an expedited procedure for synthesizing novel chromones via Suzuki cross-coupling reactions, highlighting the scaffold's utility in library design for pharmaceutical applications (Fernandes et al., 2016).
Photoreactivity Control
The study by Yumoto et al. (2008) explored diarylethene derivatives' photochromic behavior, including those with ethynyl groups attached to the chromene moiety. Their findings on controlling photoreactivity through quaternarization provide insights into designing photoresponsive materials (Yumoto et al., 2008).
Solvatochromism and Molecular Interactions
Tada et al. (2000) investigated the solvatochromic behavior of a zwitterionic probe in various solvents, including those with chroman structures. This research aids understanding solute-solvent interactions, crucial for designing sensors and studying molecular recognition processes (Tada et al., 2000).
Antimicrobial and Enzyme Assay Studies
Tiwari et al. (2018) reported on the synthesis and antimicrobial evaluation of chromone-pyrimidine coupled derivatives. This study highlights the scaffold's potential in developing new antimicrobials and understanding their mode of action (Tiwari et al., 2018).
Catalytic and Polymerization Applications
Chromium complexes involving chroman structures have been synthesized and analyzed for their role in catalyzing ethylene polymerization. The research by Esteruelas et al. (2003) demonstrates the influence of ligand structure on polymerization activity and polyethylene characteristics, showcasing the application of chromone derivatives in material science (Esteruelas et al., 2003).
Corrosion Inhibition
Pyranpyrazole derivatives, which can be synthesized from chromone intermediates, have shown efficacy as corrosion inhibitors for mild steel. The work of Dohare et al. (2017) provides insights into their mechanism of action and potential industrial applications in metal protection (Dohare et al., 2017).
Bioactivity Overview
Chroman-4-one derivatives exhibit a broad spectrum of biological activities, making them a focal point in medicinal chemistry research. Emami and Ghanbarimasir (2015) reviewed the synthetic approaches and bioactivities associated with these compounds, underlining their significance in drug development (Emami & Ghanbarimasir, 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
6-Ethylchroman-4-one is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry Chroman-4-one and its derivatives have been associated with diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Chroman-4-one and its derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory effects . These activities suggest that this compound may interact with its targets to modulate various cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with chroman-4-one and its derivatives , it is likely that this compound influences multiple biochemical pathways.
Result of Action
Chroman-4-one and its derivatives have been associated with various biological activities , suggesting that this compound may exert similar effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
Chroman-4-one, a closely related compound, has been found to exhibit a wide range of pharmacological activities
Cellular Effects
Chroman-4-one derivatives have been used in cosmetic preparations for the care, improvement, and refreshment of the texture of the skin and hairs, and for the treatment of skin as well as hair-related defects like inflammation and allergies .
Propiedades
IUPAC Name |
6-ethyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOPQFHGBYBLIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-benzyl-3,3-dimethyl-1,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2798440.png)

![3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2798442.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2798444.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2798448.png)

![Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2798454.png)
![1-[4-[2-(Methoxymethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2798455.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
